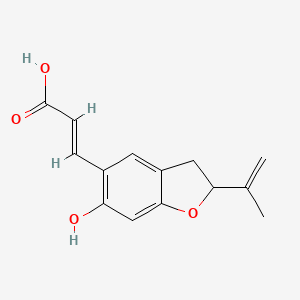
3-(6-Hydroxy-2-isopropenyl-2,3-dihydro-benzofuran-5-yl)-acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-Hydroxy-2-isopropenyl-2,3-dihydro-benzofuran-5-yl)-acrylic acid is a complex organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often found in natural products. This particular compound is characterized by the presence of a benzofuran ring system with a hydroxy group and an isopropenyl group, along with an acrylic acid moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Hydroxy-2-isopropenyl-2,3-dihydro-benzofuran-5-yl)-acrylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The initial step involves the cyclization of a suitable precursor to form the benzofuran ring. This can be achieved through various methods, such as the Pechmann condensation or the use of palladium-catalyzed cyclization reactions.
Introduction of the Hydroxy Group: The hydroxy group can be introduced through hydroxylation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.
Addition of the Isopropenyl Group: The isopropenyl group can be added via alkylation reactions, using reagents like isopropenyl bromide in the presence of a base.
Formation of the Acrylic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
3-(6-Hydroxy-2-isopropenyl-2,3-dihydro-benzofuran-5-yl)-acrylic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The acrylic acid moiety can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The isopropenyl group can undergo substitution reactions, where the double bond can be targeted for addition reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), electrophiles (e.g., alkyl halides).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
3-(6-Hydroxy-2-isopropenyl-2,3-dihydro-benzofuran-5-yl)-acrylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and neuroprotective activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(6-Hydroxy-2-isopropenyl-2,3-dihydro-benzofuran-5-yl)-acrylic acid involves its interaction with various molecular targets and pathways. The hydroxy group and the acrylic acid moiety play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to modulation of cellular processes. Specific pathways involved may include oxidative stress response, inflammation pathways, and cell signaling mechanisms.
類似化合物との比較
Similar Compounds
6-Hydroxy-2-isopropenyl-benzofuran: Lacks the acrylic acid moiety but shares the benzofuran core structure.
3-(6-Hydroxy-benzofuran-5-yl)-acrylic acid: Similar structure but without the isopropenyl group.
2-Isopropenyl-3-hydroxy-benzofuran: Similar structure but with different positioning of functional groups.
Uniqueness
3-(6-Hydroxy-2-isopropenyl-2,3-dihydro-benzofuran-5-yl)-acrylic acid is unique due to the combination of the benzofuran ring, hydroxy group, isopropenyl group, and acrylic acid moiety. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C14H14O4 |
|---|---|
分子量 |
246.26 g/mol |
IUPAC名 |
(E)-3-(6-hydroxy-2-prop-1-en-2-yl-2,3-dihydro-1-benzofuran-5-yl)prop-2-enoic acid |
InChI |
InChI=1S/C14H14O4/c1-8(2)12-6-10-5-9(3-4-14(16)17)11(15)7-13(10)18-12/h3-5,7,12,15H,1,6H2,2H3,(H,16,17)/b4-3+ |
InChIキー |
BVLOYYDOKDXERE-ONEGZZNKSA-N |
異性体SMILES |
CC(=C)C1CC2=CC(=C(C=C2O1)O)/C=C/C(=O)O |
正規SMILES |
CC(=C)C1CC2=CC(=C(C=C2O1)O)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


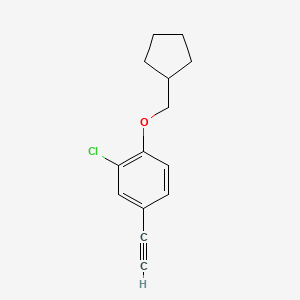
![2-[2-[3-[2-(2-sulfanylethoxy)ethoxy]-2,2-bis[2-(2-sulfanylethoxy)ethoxymethyl]propoxy]ethoxy]ethanethiol](/img/structure/B13724008.png)
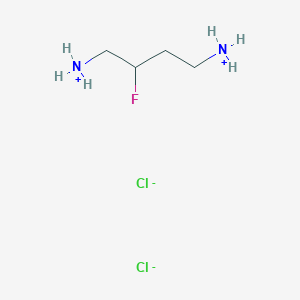
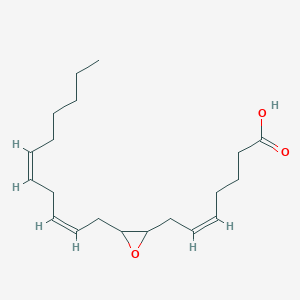

![3-[[2-(diamino(113C)methylideneamino)-(2,4-13C2)1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoylpropanimidamide](/img/structure/B13724034.png)
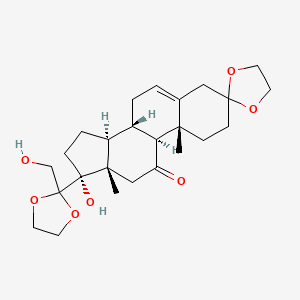
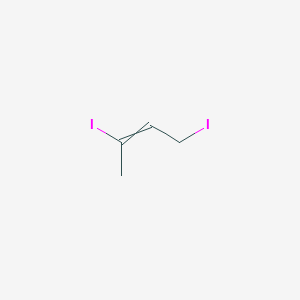
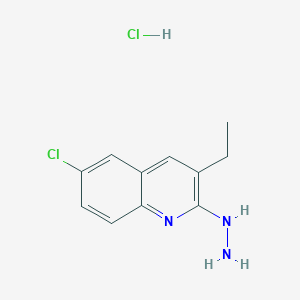

![tert-Butyl ((4'-ethynyl-[1,1'-biphenyl]-4-yl)methyl)carbamate](/img/structure/B13724067.png)

![Ethyl 1-methyl-3-phenyl-2-thioxo-5-(trifluoromethyl)-2,3-dihydro-1H-imidazo-[4,5-b]-pyridine-6-carboxylate](/img/structure/B13724080.png)
![2-{[2-(Chloroacetyl)hydrazino]carbonyl}-1-(4-methylbenzyl)tetrahydrofuranium2-{[2-(chloroacetyl)hydrazino]carbonyl}-1-(4-methylbenzyl)pyrrolidine](/img/structure/B13724084.png)
